molecular formula C22H20N4O3S B2487650 (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 941266-29-1

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2487650
CAS No.: 941266-29-1
M. Wt: 420.49
InChI Key: UBFLBRXTTAGZIN-CMDGGOBGSA-N
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Description

The compound (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile features a hybrid heterocyclic scaffold combining an oxazole core, a piperazine linker, and a thiophene-based vinyl substituent. Key structural attributes include:

  • Oxazole-4-carbonitrile backbone: Provides rigidity and electron-withdrawing properties.
  • Piperazin-1-yl group: Enhances solubility and serves as a flexible linker for functionalization.
  • (E)-2-(thiophen-2-yl)vinyl group: Contributes planarity and sulfur-mediated interactions.

This structure is hypothesized to target enzymes or receptors where electronic and steric features of the substituents modulate binding affinity.

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-19-7-3-2-6-17(19)21(27)25-10-12-26(13-11-25)22-18(15-23)24-20(29-22)9-8-16-5-4-14-30-16/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLBRXTTAGZIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic compound characterized by its diverse functional groups, including a piperazine ring and an oxazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, which include interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of approximately 444.5 g/mol. The structural complexity is indicated by its multiple functional groups, which contribute to its biological activity.

Property Value
Molecular FormulaC25H24N4O4C_{25}H_{24}N_{4}O_{4}
Molecular Weight444.5 g/mol
Structural FeaturesPiperazine ring, Oxazole ring, Methoxy substituents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, revealing promising results in various assays.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's efficacy was evaluated using standard assays to determine IC50 values.

Cell Line IC50 (μM)
MCF-715.0
A54912.5
PC318.0

Antimicrobial Activity

The antimicrobial potential was assessed against Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) were determined for various strains.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in specific contexts:

  • Case Study on Anticancer Effects : A study involving the treatment of MCF-7 cells showed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound demonstrated superior activity against certain resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison Table

Compound Name Piperazine Substituent Heterocyclic Core Aryl/Thiophene Group Key Functional Groups Reference
Target Compound 2-Methoxybenzoyl Oxazole (E)-2-(Thiophen-2-yl)vinyl Oxazole-4-carbonitrile
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-... 4-Fluorobenzoyl Oxazole 4-Fluorophenyl Oxazole-4-carbonitrile
4-(4-Methyl-2-(methylamino)thiazol-5-yl)... - Pyrimidine 3-(Morpholine-4-carbonyl) Pyrimidine-5-carbonitrile
Compound 74 (Thiazol-2-yl derivative) 4-(Pyrrolidin-1-yl)benzoyl Thiazole 4-Methoxyphenyl Cyclopropane-carboxamide
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-thiazol-4(5H)-one Piperidin-1-yl Thiazolone 4-Methoxybenzylidene Thiazol-4-one

Key Findings and Differences

Piperazine vs. Pyrrolidine/Piperidine Linkers
  • The target compound’s piperazine linker (vs. pyrrolidine in Compound 74 or piperidine in ) offers two nitrogen atoms for hydrogen bonding and increased solubility. Piperidine/pyrrolidine systems, with fewer basic sites, may reduce polarity and alter pharmacokinetics.
Oxazole vs. Thiazole/Thiazolone Cores
  • The oxazole-4-carbonitrile in the target compound (vs. Thiazolone derivatives (e.g., ) exhibit keto-enol tautomerism, which could influence reactivity.
Substituent Effects
  • Thiophene vs. Fluorophenyl : The target compound’s thiophene group introduces sulfur-mediated interactions (e.g., van der Waals, halogen-like effects) distinct from the fluorophenyl group in . Fluorine’s electron-withdrawing nature may increase oxidative stability but reduce π-π stacking compared to thiophene.
  • Methoxybenzoyl vs. Morpholine/Methylamino: The 2-methoxybenzoyl group in the target compound (vs.
Geometric Isomerism
  • The (E)-vinyl configuration in the target compound enforces planarity, which may enhance binding to flat enzymatic active sites compared to non-vinyl analogs (e.g., ).

Hypothesized Bioactivity and Physicochemical Properties

  • Metabolic Stability : The oxazole core and carbonitrile group may reduce susceptibility to cytochrome P450 oxidation relative to thiazole derivatives .
  • Target Selectivity : The combination of piperazine and thiophene could favor kinase or GPCR targets, whereas pyrimidine-carbonitrile analogs () might target nucleotide-binding domains.

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